5-(Trifluoromethoxy)chroman-4-one
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Overview
Description
5-(Trifluoromethoxy)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The trifluoromethoxy group attached to the chroman-4-one skeleton enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Trifluoromethoxy)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Chroman-4-one: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, exhibiting similar but distinct bioactivity.
Flavanone: A related compound with a similar structure but different functional groups, leading to varied applications.
Uniqueness: 5-(Trifluoromethoxy)chroman-4-one is unique due to the presence of the trifluoromethoxy group, which imparts enhanced stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
Molecular Formula |
C10H7F3O3 |
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Molecular Weight |
232.16 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7-9(8)6(14)4-5-15-7/h1-3H,4-5H2 |
InChI Key |
OQADXZHDNWFMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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